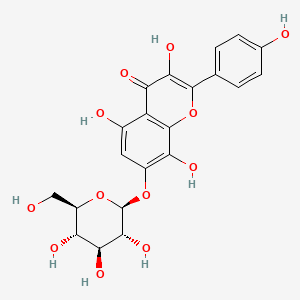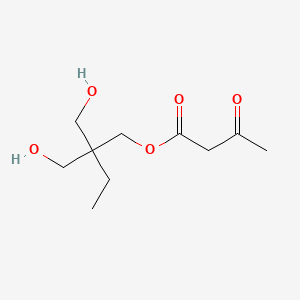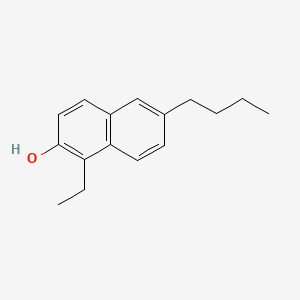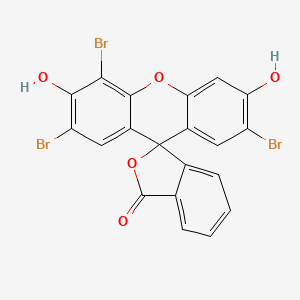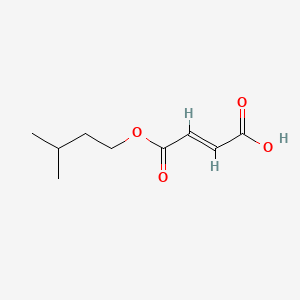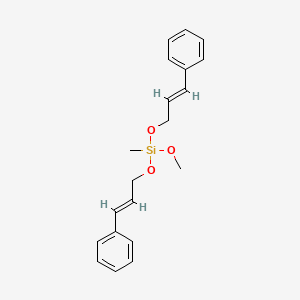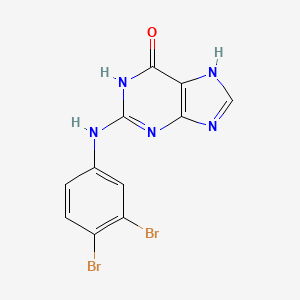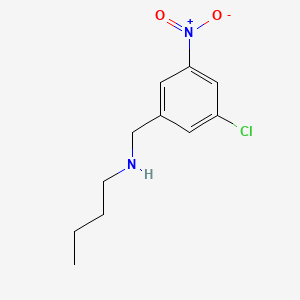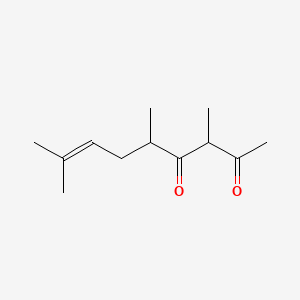
Antibiotic AB-74
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic AB 74 is a potent antibiotic compound known for its efficacy against a broad spectrum of bacterial infections. It is particularly effective against Gram-positive bacteria and has been utilized in various research and clinical settings to combat bacterial resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic AB 74 involves several key steps The initial step typically includes the formation of the core structure through a series of condensation reactionsThe final product is obtained after purification processes such as crystallization or chromatography .
Industrial Production Methods
Industrial production of Antibiotic AB 74 often involves large-scale fermentation processes. The compound is produced by cultivating specific strains of bacteria or fungi that naturally produce the antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Antibiotic AB 74 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Antibiotic AB 74 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial agents.
Medicine: Investigated for its potential use in treating resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and in the production of antibacterial coatings and materials
Mecanismo De Acción
Antibiotic AB 74 exerts its effects by targeting bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The compound binds to specific sites on the ribosome, preventing the formation of essential proteins required for bacterial survival .
Comparación Con Compuestos Similares
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic that inhibits protein synthesis.
Oxacillin: A penicillin antibiotic used to treat resistant staphylococci infections.
Gatifloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV .
Uniqueness
Antibiotic AB 74 is unique due to its specific binding affinity to bacterial ribosomes and its effectiveness against a wide range of Gram-positive bacteria. Unlike some other antibiotics, it has shown lower susceptibility to resistance mechanisms, making it a valuable tool in the fight against bacterial infections .
Propiedades
Fórmula molecular |
C21H39N3O13 |
|---|---|
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
(3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3/t6?,7-,8+,9-,10+,11-,12+,13-,14-,15-,16?,17+,18+,19?,20+,21?/m1/s1 |
Clave InChI |
XQRJFJIKNNEPNI-JUYPSJDTSA-N |
SMILES isomérico |
CN[C@@H]1C[C@@H]([C@H](C([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@@H]([C@H]([C@H](O4)C(CO)N)O)O)O)O)NC |
SMILES canónico |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


